Cas no 2568039-34-7 (Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate)

Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate is a specialized organic compound featuring a dichlorofuran moiety linked to a propanoate ester backbone with an acetamido functional group. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of heterocyclic compounds and bioactive molecules. The presence of the dichlorofuran ring enhances electrophilic properties, facilitating selective modifications. The ethyl ester group improves solubility in organic solvents, aiding in purification and further transformations. Its well-defined stereochemistry and functional group compatibility make it suitable for applications in pharmaceutical research and agrochemical synthesis. The compound’s stability under standard conditions ensures reliable handling and storage.
Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate structure
2568039-34-7 structure
Product Name:Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate
CAS No:2568039-34-7
MF:C11H13Cl2NO4
MW:294.131221532822
CID:6302600
PubChem ID:155390024
Update Time:2025-08-05

Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • 2568039-34-7
    • Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate
    • EN300-7459810
    • SCHEMBL22775667
    • ethyl 3-(2,5-dichlorofuran-3-yl)-2-acetamidopropanoate
    • Inchi: 1S/C11H13Cl2NO4/c1-3-17-11(16)8(14-6(2)15)4-7-5-9(12)18-10(7)13/h5,8H,3-4H2,1-2H3,(H,14,15)
    • InChI Key: RRWZDJOWOTWMDA-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(O1)Cl)CC(C(=O)OCC)NC(C)=O

Computed Properties

  • Exact Mass: 293.0221633g/mol
  • Monoisotopic Mass: 293.0221633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 313
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 68.5Ų

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Additional information on Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate

Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate (CAS No. 2568039-34-7): A Comprehensive Overview

Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate, identified by its CAS number 2568039-34-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural motif combining an acetamide group with a dichlorofuran moiety, has garnered attention for its potential applications in drug discovery and medicinal chemistry.

The structural composition of Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate includes a propanoate ester backbone, an acetamide substituent at the second carbon position, and a 2,5-dichlorofuran ring attached at the third carbon. This specific arrangement imparts distinct chemical and biological properties, making it a valuable scaffold for the development of novel therapeutic agents.

In recent years, there has been growing interest in the exploration of heterocyclic compounds containing halogen substituents for their enhanced reactivity and bioavailability. The dichlorofuran ring in Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate serves as an excellent platform for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.

One of the most compelling aspects of this compound is its potential role in the development of antimicrobial and antiviral agents. The presence of both the acetamide and dichlorofuran groups suggests that Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate may interact with biological targets in ways that are distinct from traditional small molecules. This has led to its investigation as a lead compound in several research projects aimed at identifying new therapeutic strategies.

Recent studies have highlighted the compound's utility in the synthesis of protease inhibitors, which are critical for treating a wide range of diseases, including HIV and cancer. The acetamide group provides a hydrogen bond donor/acceptor site that can be leveraged to enhance binding affinity to target enzymes. Meanwhile, the dichlorofuran ring offers opportunities for further derivatization to optimize pharmacokinetic profiles.

The chemical reactivity of Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate has also been explored in terms of its potential use as an intermediate in organic synthesis. The dichlorofuran moiety can undergo various transformations, such as nucleophilic substitution reactions, which can be harnessed to introduce different functional groups into the molecule. This flexibility makes it a versatile building block for constructing more complex structures.

In addition to its pharmaceutical applications, Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate has shown promise in material science research. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced thermal stability and mechanical strength. The halogen atoms in the dichlorofuran ring can participate in cross-linking reactions, leading to materials with improved durability and functionality.

The synthesis of Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have also enabled more efficient synthetic pathways, reducing the environmental impact of production processes.

As research continues to uncover new applications for Ethyl 2-acetamido-3-(2,5-dichlorofuran-3-yl)propanoate, its significance in both academic and industrial settings is likely to grow. Collaborative efforts between chemists and biologists will be crucial in translating laboratory findings into tangible benefits for society. The compound's unique properties make it a promising candidate for further investigation across multiple disciplines.

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